Methyl 2-(2-bromo-4,5-difluorophenyl)acetate
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Overview
Description
Methyl 2-(2-bromo-4,5-difluorophenyl)acetate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and fluorine atoms
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might also be used as a reagent in such reactions.
Mode of Action
If it is used in Suzuki–Miyaura cross-coupling reactions, it would likely interact with a palladium catalyst and an organoboron compound to form a new carbon-carbon bond .
Biochemical Pathways
In the context of Suzuki–Miyaura cross-coupling reactions, the compound would be involved in the formation of new carbon-carbon bonds, which could potentially affect a wide range of biochemical pathways depending on the specific reactants and products .
Result of Action
If used in Suzuki–Miyaura cross-coupling reactions, the result would be the formation of a new carbon-carbon bond .
Action Environment
The action, efficacy, and stability of Methyl 2-(2-bromo-4,5-difluorophenyl)acetate would likely be influenced by various environmental factors . For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-bromo-4,5-difluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-bromo-4,5-difluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the bromination of methyl 2-(4,5-difluorophenyl)acetate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction is usually performed in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromo-4,5-difluorophenyl)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenylacetates.
Reduction: Formation of 2-(2-bromo-4,5-difluorophenyl)ethanol.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Scientific Research Applications
Methyl 2-(2-bromo-4,5-difluorophenyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is employed in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used to study the effects of halogenated phenylacetates on biological systems, including their potential as enzyme inhibitors or antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-bromo-2,5-difluorophenyl)acetate: Similar structure but with different substitution pattern on the phenyl ring.
Methyl 2-(2-chloro-4,5-difluorophenyl)acetate: Chlorine atom instead of bromine.
Methyl 2-(2-bromo-4-fluorophenyl)acetate: Only one fluorine atom on the phenyl ring.
Uniqueness
Methyl 2-(2-bromo-4,5-difluorophenyl)acetate is unique due to the specific combination of bromine and fluorine substitutions on the phenyl ring. This combination can influence the compound’s reactivity, binding affinity, and overall chemical properties, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
methyl 2-(2-bromo-4,5-difluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-14-9(13)3-5-2-7(11)8(12)4-6(5)10/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEQUMVOTNLGKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1Br)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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